molecular formula C4H9NO3 B3280032 (2R,3S)-3-Amino-2-hydroxybutanoic acid CAS No. 70671-47-5

(2R,3S)-3-Amino-2-hydroxybutanoic acid

Cat. No.: B3280032
CAS No.: 70671-47-5
M. Wt: 119.12 g/mol
InChI Key: QTRAXZHIRXYYPP-STHAYSLISA-N
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Description

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. For instance, starting from a suitable precursor, such as a protected amino acid derivative, the desired stereochemistry can be introduced through selective reduction or oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as microbial fermentation. Specific strains of microorganisms can be engineered to produce the compound in high yields. The fermentation broth is then processed to isolate and purify the target compound, often involving steps like filtration, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-Amino-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as halides or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-Amino-2-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which (2R,3S)-3-Amino-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

    Threonine (2-amino-3-hydroxybutanoic acid): Shares a similar structure but differs in stereochemistry.

    Serine (2-amino-3-hydroxypropanoic acid): Lacks the additional carbon present in (2R,3S)-3-Amino-2-hydroxybutanoic acid.

    Valine (2-amino-3-methylbutanoic acid): Contains a branched alkyl side chain instead of a hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRAXZHIRXYYPP-STHAYSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-Amino-2-hydroxybutanoic acid
Ethyl 3-amino-2-hydroxybutanoate
(2R,3S)-3-Amino-2-hydroxybutanoic acid
Reactant of Route 3
(2R,3S)-3-Amino-2-hydroxybutanoic acid
3-Amino-2-hydroxybutanamide
(2R,3S)-3-Amino-2-hydroxybutanoic acid
3-Amino-2-hydroxybutanoate
(2R,3S)-3-Amino-2-hydroxybutanoic acid
Benzyl 3-amino-2-hydroxybutanoate
(2R,3S)-3-Amino-2-hydroxybutanoic acid

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